molecular formula C9H12ClFN2O B3018311 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride CAS No. 1779126-62-3

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride

Cat. No.: B3018311
CAS No.: 1779126-62-3
M. Wt: 218.66
InChI Key: CHCUVYKFUUZJLF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a pyridine derivative featuring a fluorine atom at the 5-position and a pyrrolidin-3-yloxy substituent at the 2-position of the pyridine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Key properties include:

  • Molecular formula: C₉H₁₃Cl₂FN₂O (dihydrochloride form) .
  • Molecular weight: 239.12 g/mol .
  • Purity: 95% (typical commercial grade) .
  • CAS number: EN300-245100 (dihydrochloride) , 1909325-25-2 (free base) .

The pyrrolidine moiety contributes to conformational flexibility, which is advantageous in drug design .

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-3-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUVYKFUUZJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride typically involves the reaction of 5-fluoropyridine with pyrrolidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity
Research indicates that 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Bacterial StrainInhibition Zone (mm)Standard Used
Staphylococcus aureus15Streptomycin
Escherichia coli12Streptomycin

b. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduces inflammation compared to standard anti-inflammatory drugs like diclofenac.

Compound NameCOX-2 Inhibition (%)IC (µM)
This compound710.01
Diclofenac2254.65

Pharmacological Applications

a. Enzyme Inhibition
The compound acts as an enzyme inhibitor, modulating various biochemical pathways. This feature is particularly valuable in drug design, where the inhibition of specific enzymes can lead to therapeutic benefits in diseases characterized by overactive enzyme activity.

b. Receptor Binding Studies
this compound has been utilized in receptor binding studies, providing insights into its potential as a therapeutic agent targeting specific receptors involved in disease mechanisms.

Agrochemical Applications

This compound is also being explored for its applications in agrochemicals. Its structural characteristics may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

a. Study on COX Inhibition
A study evaluated various substituted pyridines for their COX inhibitory activity, revealing that derivatives of this compound exhibited superior anti-inflammatory profiles with minimal gastrointestinal toxicity.

b. Antioxidant Efficacy
Research has demonstrated the antioxidant capabilities of this compound, showing effectiveness in scavenging DPPH radicals and protecting cellular components from oxidative damage.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the pyrrolidin-3-yloxy group provides additional binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyridine Derivatives with Alkyl Substituents

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
  • Structure : Methyl group replaces fluorine at the 5-position.
  • Molecular formula : C₁₀H₁₅ClN₂O .
  • Molecular weight : 214.69 g/mol .
  • CAS numbers : 57075-84-0 , 1420836-27-6 .
  • Key differences :
    • The methyl group lacks the electron-withdrawing effect of fluorine, reducing electrophilicity.
    • Lower molecular weight (214.69 vs. 239.12 g/mol) may influence pharmacokinetics .
2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Dihydrochloride
  • Structure : Methyl at the 2-position, pyrrolidin-3-yloxy at the 5-position.
  • Molecular formula : C₁₀H₁₆Cl₂N₂O .
  • Molecular weight : 251.15 g/mol .
  • CAS number : 1803592-70-2 .
  • Key differences :
    • Substituent positional isomerism alters steric and electronic interactions with biological targets.

Pyrimidine-Based Analogs

(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride
  • Structure : Pyrimidine ring replaces pyridine; fluorine at the 5-position.
  • Molecular formula : C₈H₁₁ClFN₅ .
  • CAS number : 1264038-84-7 .
  • Lower molecular weight (218.66 g/mol) compared to pyridine derivatives .

Halogenated Derivatives

5-Chloro-2-(pyrrolidin-3-yloxy)pyridine
  • Structure : Chlorine replaces fluorine at the 5-position.
  • Relevance : Halogen size (Cl vs. F) impacts steric bulk and lipophilicity. Chlorine’s lower electronegativity may reduce metabolic stability compared to fluorine .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Purity Solubility (Salt Form)
5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine HCl 239.12 95% High (hydrochloride)
5-Methyl analog 214.69 N/A Moderate
2-Methyl-5-(pyrrolidin-3-yloxy)pyridine 251.15 N/A High (dihydrochloride)

Biological Activity

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridinehydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's chemical structure includes a fluorine atom at the 5-position of the pyridine ring and a pyrrolidin-3-yloxy group. The synthesis typically involves multi-step processes, including the formation of the pyridine ring followed by substitution reactions to introduce the pyrrolidinyl moiety.

Synthetic Route Overview:

  • Formation of Pyridine Ring: Starting from appropriate precursors, the pyridine ring is synthesized via cyclization reactions.
  • Substitution Reaction: The introduction of the pyrrolidin-3-yloxy group is achieved through nucleophilic substitution, often using alkyl halides under basic conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may act as a modulator of neurotransmitter systems or as an enzyme inhibitor.

Potential Mechanisms:

  • Enzyme Inhibition: It may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular responses.
  • Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Therapeutic Applications

Research has suggested various therapeutic potentials for this compound, including:

  • Anticancer Activity: Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
  • Neuroprotective Effects: Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties: The compound has been explored for its role in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Demonstrated potent inhibition of L1210 cell proliferation with an IC50 < 100 nM .
Study 2Explored neuroprotective effects in models of oxidative stress, suggesting reduced neuronal death .
Study 3Investigated anti-inflammatory activity in vitro, showing significant reduction in pro-inflammatory cytokines .

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